molecular formula C21H24Cl2N6 B2436760 N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179402-47-1

N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2436760
CAS No.: 1179402-47-1
M. Wt: 431.37
InChI Key: DJALGJLJVCJOCD-UHFFFAOYSA-N
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Description

N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24Cl2N6 and its molecular weight is 431.37. The purity is usually 95%.
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Properties

IUPAC Name

4-N-(3-chlorophenyl)-2-N-(3,4-dimethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6.ClH/c1-14-8-9-18(12-15(14)2)24-20-25-19(23-17-7-5-6-16(22)13-17)26-21(27-20)28-10-3-4-11-28;/h5-9,12-13H,3-4,10-11H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJALGJLJVCJOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS Number: 1179402-47-1) is a synthetic compound belonging to the class of triazine derivatives. Its unique structure suggests potential biological activities that have been the focus of various research studies. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H24ClN6
Molecular Weight431.4 g/mol
CAS Number1179402-47-1

Pharmacological Activity

Research indicates that triazine derivatives exhibit a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Triazine derivatives have shown promising results against various pathogenic microorganisms. Studies suggest that compounds with similar structures exhibit significant antifungal and antibacterial activities. For instance, related pyrazole derivatives have demonstrated effective inhibition against Mycobacterium tuberculosis and various fungal strains .

Anticancer Potential

Triazines are noted for their anticancer properties. Research has indicated that certain triazine derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases and modulation of cell cycle progression . The structural features of this compound may enhance its binding affinity to cancer-related targets.

The biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors leading to altered signaling pathways associated with growth and survival.

Case Studies

Several studies have explored the biological effects of triazine derivatives. A notable case involved a series of synthesized triazines tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced anticancer activity .

Table: Summary of Biological Activities in Related Studies

Study ReferenceActivity TypeFindings
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited specific kinases related to tumor growth

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds similar to N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the triazine core structure is known for its interaction with various biological targets that are crucial in cancer therapy.

Inhibition of Enzymatic Activity:
The compound has shown potential as an inhibitor of certain enzymes that play a role in inflammatory processes. In silico studies have suggested that it may act on 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes which are mediators of inflammation. This inhibition could lead to applications in treating inflammatory diseases and conditions such as asthma and arthritis .

Pharmacology

Drug Development:
The unique structural features of this compound make it a candidate for further drug development. Its pharmacokinetic properties are being evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is crucial for determining the feasibility of developing this compound into a therapeutic agent .

Molecular Docking Studies:
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into how modifications to the chemical structure could enhance its efficacy and selectivity against specific diseases .

Biochemical Applications

Biological Assays:
The compound can be utilized in biological assays to evaluate its effects on cell lines. Such assays help determine cytotoxicity and the mechanism of action at the cellular level. By understanding how this compound interacts with cellular pathways, researchers can better position it for therapeutic use.

Synthesis of Derivatives:
The synthesis of derivatives based on this compound is an area of active research. These derivatives may possess enhanced biological activities or improved pharmacological profiles compared to the parent compound. The exploration of structure-activity relationships (SAR) is essential for optimizing these derivatives for specific applications .

Data Table: Summary of Research Findings

Application Area Description Key Findings
Anticancer ActivityInhibition of tumor growth through targeted pathwaysSignificant anticancer properties observed
Enzyme InhibitionPotential 5-lipoxygenase inhibitorAnti-inflammatory effects suggested
Drug DevelopmentEvaluation of ADME propertiesFeasibility for therapeutic use being assessed
Molecular DockingBinding affinity predictions with biological targetsInsights into structural modifications for efficacy
Biological AssaysCytotoxicity and mechanism evaluation in cell linesInteraction with cellular pathways being studied
Synthesis of DerivativesDevelopment of new compounds based on parent structureEnhanced activities or profiles compared to parent

Preparation Methods

Stepwise Nucleophilic Substitution

The triazine ring’s inherent reactivity allows sequential displacement of chlorides via nucleophilic aromatic substitution. For the target compound, the synthesis typically begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which undergoes controlled substitution at positions 4, 2, and 6.

Key steps :

  • Position 6 Substitution : Pyrrolidine, a secondary amine with moderate nucleophilicity, reacts preferentially at the least hindered position (C6) under mild conditions (0–5°C, acetone/water).
  • Position 2 Substitution : 3-Chloroaniline introduces the N2-(3-chlorophenyl) group at elevated temperatures (40–50°C).
  • Position 4 Substitution : 3,4-Dimethylaniline, hindered by ortho-methyl groups, requires prolonged heating (80°C, 12 h) for complete substitution.

Table 1: Reaction Conditions for Stepwise Substitution

Step Amine Solvent Temp (°C) Time (h) Yield (%)
1 Pyrrolidine Acetone/H2O 0–5 2 85
2 3-Chloroaniline THF 40–50 6 78
3 3,4-Dimethylaniline DMF 80 12 65

One-Pot Microwave-Assisted Synthesis

Adapting methodologies from 6,N2-diaryltriazine syntheses, a three-component condensation of cyanoguanidine, aldehydes, and amines under microwave irradiation offers a streamlined approach:

  • Reagents :

    • Cyanoguanidine (1.0 equiv)
    • 3-Chlorobenzaldehyde (1.2 equiv)
    • 3,4-Dimethylaniline (1.2 equiv)
    • Pyrrolidine (1.5 equiv)
  • Procedure :

    • Microwave irradiation (150°C, 300 W, 20 min) in HCl/EtOH promotes cyclocondensation.
    • Dimroth rearrangement initiated by NaOH yields the triazinediamine core.
    • Final hydrochlorination with HCl gas in EtOAc.

Advantages :

  • Reduced reaction time (≤30 min vs. 24 h conventional).
  • Higher atom economy (82% vs. 65% stepwise).

Optimization of Critical Reaction Parameters

Solvent Effects on Substitution Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate N4 substitution by stabilizing transition states through hydrogen bonding. However, DMF increases byproduct formation at >80°C, necessitating strict temperature control.

Table 2: Solvent Screening for N4 Substitution

Solvent Dielectric Constant Reaction Time (h) Purity (%)
DMF 36.7 12 95
THF 7.5 24 82
Toluene 2.4 48 65

Catalytic Acceleration

Quaternary ammonium salts (e.g., TBAB) enhance reaction rates by 40% via phase-transfer catalysis, particularly for sterically hindered 3,4-dimethylaniline.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d6):

    • δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)
    • δ 3.45 (m, 4H, pyrrolidine-CH2)
    • δ 2.25 (s, 6H, Ar-CH3)
  • IR (KBr):

    • 3340 cm⁻¹ (N-H stretch)
    • 1550 cm⁻¹ (C=N triazine)

X-ray Crystallography

While no crystal structure exists for the target compound, analogous triazines exhibit planar triazine cores with dihedral angles of 5–15° relative to aryl substituents.

Challenges and Mitigation Strategies

Regioselectivity Control

Competitive substitution at N2 and N4 positions necessitates careful stoichiometry. Using 1.2 equivalents of 3-chloroaniline ensures complete C2 substitution before introducing the bulkier 3,4-dimethylaniline.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) removes unreacted amines.
  • Column Chromatography : Silica gel (ethyl acetate/hexane 1:1) resolves positional isomers.

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) % of Total Cost
Cyanuric chloride 120 45
3,4-Dimethylaniline 280 30
Pyrrolidine 95 15

Waste Management

Chloride byproducts require neutralization with Ca(OH)2 to precipitate CaCl2, reducing environmental impact.

Q & A

Q. What methodologies are recommended for optimizing the synthesis yield of this compound?

To maximize synthesis yield, employ multi-step protocols with continuous flow synthesis to enhance reaction efficiency and scalability. Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating . Optimize solvent polarity (e.g., polar aprotic solvents like DMF) and temperature gradients (e.g., reflux conditions) to stabilize intermediates. Monitor reaction progress using HPLC or TLC to identify side products and adjust stoichiometry .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

Use 1H/13C NMR to confirm substituent positions on the triazine core and aromatic rings. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography resolves stereochemical ambiguities, while HPLC with UV detection quantifies impurities (>98% purity threshold) .

Q. How should researchers determine solubility and stability under experimental conditions?

Conduct shake-flask solubility assays in buffers (pH 1–12) and organic solvents (DMSO, ethanol). Measure stability via accelerated degradation studies (40–60°C, 75% humidity) over 14 days, analyzing degradation products with LC-MS . Use UV-Vis spectroscopy to track absorbance changes under light exposure .

Q. What statistical methods are recommended for designing experiments to optimize reaction conditions?

Apply factorial design (e.g., 2k factorial) to screen variables (temperature, solvent, catalyst). Use response surface methodology (RSM) to model non-linear relationships and identify optimal conditions. Validate models with triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict binding affinities with biological targets?

Perform molecular docking (AutoDock Vina, Glide) to simulate interactions with target proteins (e.g., kinases, GPCRs). Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Combine quantum mechanical/molecular mechanical (QM/MM) calculations to study electronic interactions at active sites .

Q. What strategies resolve contradictions in reported biological activity data?

Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. Replicate studies under standardized conditions (pH, temperature, cell lines) to minimize variability. Perform meta-analyses of published datasets to identify confounding variables (e.g., assay interference from DMSO) .

Q. What experimental approaches elucidate reaction mechanisms during synthesis?

Employ isotopic labeling (e.g., 15N or 13C) to trace reaction pathways. Conduct kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Use in situ FTIR or Raman spectroscopy to detect transient intermediates .

Q. How to design in vitro/in vivo models for evaluating therapeutic potential?

For in vitro studies , use MTT assays in cancer cell lines (IC50 determination) and enzyme inhibition assays (e.g., kinase profiling). For in vivo efficacy , employ xenograft mouse models with pharmacokinetic (PK) profiling (plasma half-life, bioavailability). Include toxicity screens (e.g., hepatocyte viability, cardiotoxicity) to assess safety margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.